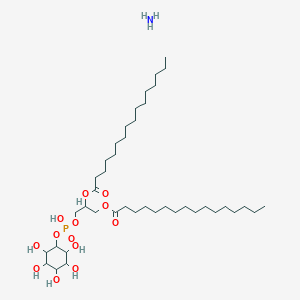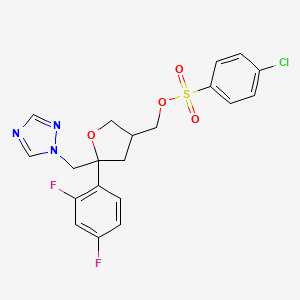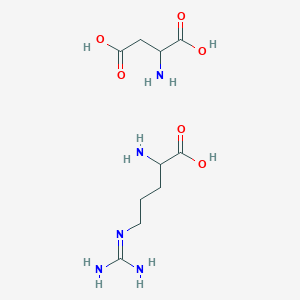![molecular formula C18H21N2O7P B15285275 Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)
Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate typically involves multiple steps:
Formation of 4-nitrophenoxyphenol: This can be achieved by nitration of phenol followed by etherification.
Phosphorylation: The 4-nitrophenoxyphenol is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to form the phosphorylated intermediate.
Amination: The phosphorylated intermediate is then reacted with an amine, such as propan-2-ylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated derivatives of the compound.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl 2-[[(4-aminophenoxy)-phenoxyphosphoryl]amino]propanoate: Similar structure but with an amino group instead of a nitro group.
Propan-2-yl 2-[[(4-chlorophenoxy)-phenoxyphosphoryl]amino]propanoate: Contains a chlorine atom instead of a nitro group.
Uniqueness
Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate is unique due to the presence of the nitro group, which can significantly influence its reactivity and biological activity. The nitro group can be reduced to an amino group, providing a versatile handle for further chemical modifications.
Propriétés
IUPAC Name |
propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O7P/c1-13(2)25-18(21)14(3)19-28(24,26-16-7-5-4-6-8-16)27-17-11-9-15(10-12-17)20(22)23/h4-14H,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJKISSOEZMRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine](/img/structure/B15285197.png)
![(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15285203.png)
![[(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B15285209.png)

![2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15285220.png)


![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)

![1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B15285252.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea](/img/structure/B15285258.png)
![4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B15285259.png)

